molecular formula C5H14ClNO B580265 Choline-1,1,2,2-D4 chloride CAS No. 285979-70-6

Choline-1,1,2,2-D4 chloride

Cat. No.: B580265
CAS No.: 285979-70-6
M. Wt: 143.647
InChI Key: SGMZJAMFUVOLNK-HGFPCDIYSA-M
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Description

Choline-1,1,2,2-D4 chloride is a quaternary ammonium salt, consisting of choline cations and chloride anions . It is a bifunctional compound, containing both a quaternary ammonium functional group and a hydroxyl functional group . It is also known as (CH3)3N (Cl)CD213CD2OH .


Synthesis Analysis

The synthesis of this compound involves the dimerization of a metal complex through thermally induced single-crystal-to-single-crystal transformation or a mechanochemical reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: (CH3)3N (Cl)CD213CD2OH . Quantum chemical calculations have been carried out to study the structure and interactions in a number of complexes containing a choline cation, a chloride anion, and urea molecules .


Chemical Reactions Analysis

The Walden rule has been used to identify the position of the 1 ChCl:2 urea ionic liquid among other types of liquids .


Physical and Chemical Properties Analysis

The physical properties of this compound, in terms of viscosity, conductivity, and density as a function of temperature, have been investigated intensively . The melting point of this ionic liquid initiated at around 17°C and finalized at around 25°C .

Scientific Research Applications

  • Deep Eutectic Solvents (DES)

    Choline chloride-based DES are used for applications like solubility, electrochemistry, and purifications. Their inexpensive and readily available nature makes them ideal for such uses (Perkins, Painter, & Colina, 2014).

  • Magnetic Resonance Studies

    Choline-1,1,2,2-D4 chloride is a promising molecular probe for hyperpolarized metabolic studies, particularly in monitoring the physiological metabolism of choline into acetylcholine in the brain (Allouche-arnon et al., 2011).

  • Drug Solubilization

    Choline chloride-based DES have been investigated for their potential as drug solubilization vehicles, particularly in enhancing bioavailability of poorly soluble compounds in early drug development (Morrison, Sun, & Neervannan, 2009).

  • Green Chemistry Applications

    These solvents are also employed in green chemistry applications due to their non-toxic, biodegradable nature, and their ability to act as efficient catalysts (Patil, Singh, & Nagarkar, 2014).

  • Electrodeposition Studies

    In the field of materials science, Choline chloride-based DES have been used as electrolytic baths for the electrodeposition of metal alloys, demonstrating their versatility in various industrial applications (Landa-Castro et al., 2020).

  • Extraction of Biological Compounds

    These solvents are effective in extracting valuable flavonoids from plant-based materials, offering an eco-friendly alternative to conventional organic solvents (Xu et al., 2019).

Mechanism of Action

Target of Action

Choline-1,1,2,2-D4 chloride, a stable isotope-labeled form of choline, primarily targets choline transporters and choline metabolizing enzymes . Choline is a basic constituent of lecithin found in many plants and animal organs . It is important as a precursor of acetylcholine, a key neurotransmitter, and plays a crucial role in various metabolic processes and lipid metabolism .

Mode of Action

This compound interacts with its targets by being absorbed and metabolized in the body . It is used as a tracer to study the behavior and metabolic pathways of biomolecules . As a stable isotope-labeled compound, it can be tracked through metabolic, uptake, and transport processes .

Biochemical Pathways

This compound is involved in the choline metabolic pathway . It is a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .

Pharmacokinetics

Studies on choline, the parent compound, suggest that it follows a circadian rhythm in the body . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar to those of choline .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in cell membrane synthesis and neurotransmitter production . It contributes to the structural integrity of cell membranes and the production of acetylcholine, a key neurotransmitter .

Future Directions

The liquid structure of the archetypal Deep Eutectic Solvent (DES) reline, a 1:2 molar mixture of choline chloride and urea, has been determined . This is the first reported liquid-phase neutron diffraction experiment on a cholinium DES . The findings from this study have important implications in the future development of these 'designer solvents’ .

Biochemical Analysis

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMZJAMFUVOLNK-HGFPCDIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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